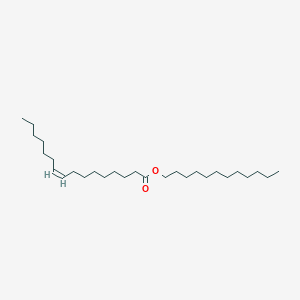
Helminthosporic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helminthosporic acid is a natural product found in Bipolaris and Drechslera with data available.
Scientific Research Applications
1. Plant Growth Regulation Helminthosporic acid, derived from the fungus Helminthosporium sativum, exhibits properties akin to plant growth regulators. It demonstrates gibberellin-like activities, influencing processes such as seed germination and hypocotyl growth. Research indicates that helminthosporic acid can act as an agonist for gibberellin receptors, affecting gene expression related to gibberellin and inducing specific protein degradation in plants (Miyazaki et al., 2018). Additionally, helminthosporic acid and its derivatives have been shown to promote plant growth in various species, highlighting its potential as a natural plant growth regulator (Sakurai & Tamura, 1964).
2. Amylase Production in Barley Endosperm Studies have demonstrated that helminthosporic acid can significantly stimulate the production of α-amylase in barley endosperm. This effect is comparable to that of gibberellic acid, suggesting a potential role for helminthosporic acid in enhancing enzymatic activities in certain grains (Okuda, Kato, & Tamura, 1966).
3. Interaction with Plant Cell Membranes Helminthosporic acid impacts the permeability of plant cell membranes, which can play a role in plant resistance or susceptibility to pathogens. It has been observed to disrupt membrane functions in various plant tissues, affecting processes such as respiration and enzyme activities. This suggests a role for helminthosporic acid in plant-pathogen interactions and possibly in plant defense mechanisms (White & Taniguchi, 1972).
4. Influence on Alkaloid Biosynthesis Helminthosporic acid has been found to affect alkaloid biosynthesis in plants like Nicotiana. It can reduce nicotine formation in tobacco plants, indicating a potential application in modifying alkaloid profiles in certain crops (Yasumatsu, Sakurai, & Tamura, 1967).
5. Phytotoxic Effects and Plant Division Stimulation In addition to its growth-promoting properties, helminthosporic acid displays phytotoxic effects on certain plant species. For instance, it can cause visible lesions on corn leaves. However, it also promotes division in leaves and roots of Arabidopsis thaliana, revealing a complex role in plant development and stress responses (Li et al., 2020).
properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H24O3/c1-8(2)10-5-6-15(4)9(3)12(14(17)18)13(10)11(15)7-16/h8,10-11,13,16H,5-7H2,1-4H3,(H,17,18)/t10-,11+,13+,15+/m1/s1 |
InChI Key |
RBCVCNVBAWEHLS-MPXAEWJHSA-N |
Isomeric SMILES |
CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C(=O)O |
SMILES |
CC1=C(C2C(CCC1(C2CO)C)C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C2C(CCC1(C2CO)C)C(C)C)C(=O)O |
synonyms |
helminthosporic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)



![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)


![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)



